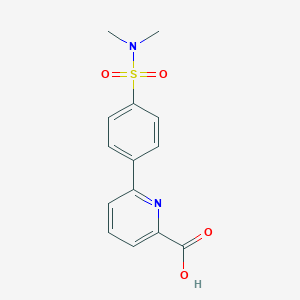
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid (6-DMPPA) is an organic compound that belongs to the class of organic compounds known as picolinates. It is an aromatic heterocyclic compound that has a molecular formula of C10H11NO4S. It is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. 6-DMPPA is a white to off-white crystalline solid that is soluble in organic solvents.
Mechanism of Action
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to act as a catalyst in the reaction of organic substrates, promoting the formation of the desired product. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% may also act as a ligand, binding to the active sites of enzymes and other proteins, thereby modulating their activity.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to have no direct biochemical or physiological effects. However, it may affect the activity of enzymes and other proteins by binding to their active sites, thereby modulating their activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its ease of synthesis. The reaction is typically conducted at room temperature, and yields a white crystalline solid. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is soluble in organic solvents, which makes it easy to handle and store. The main limitation of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is that it is not very stable, and is prone to decomposition in the presence of light and heat.
Future Directions
There are a number of potential future directions for research involving 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. These include exploring its use as a reagent in the synthesis of peptides and peptidomimetics, investigating its potential as a ligand for enzymes and other proteins, and studying its effects on the activity of enzymes and other proteins. In addition, further research could be conducted to explore the potential of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as an intermediate in the synthesis of drugs, pesticides, and dyes. Finally, further research could be conducted to improve the stability of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%, thus enabling it to be used in a wider range of applications.
Synthesis Methods
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized by the reaction of 4-N,N-dimethylsulfamoylphenol with picolinic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically conducted at room temperature, and yields a white crystalline solid.
Scientific Research Applications
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of various biologically active compounds, including antimicrobial agents, antitumor agents, and inhibitors of the enzyme cyclooxygenase-2. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used as a reagent in the synthesis of peptides and peptidomimetics.
properties
IUPAC Name |
6-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCQPWMESFCSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

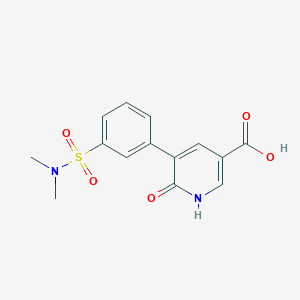
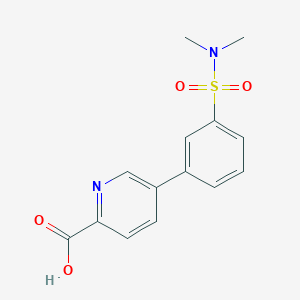
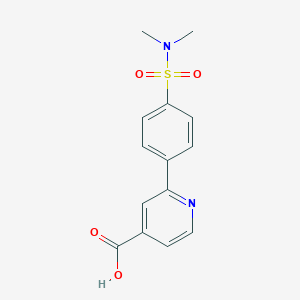
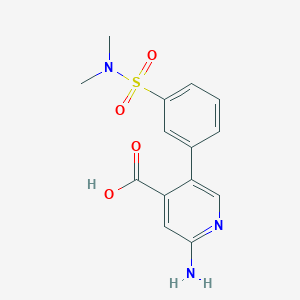
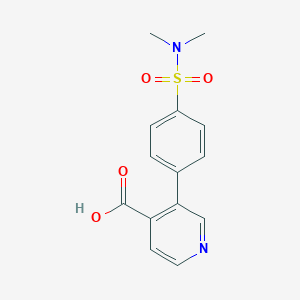
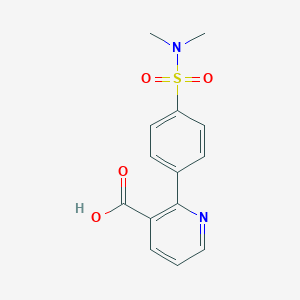
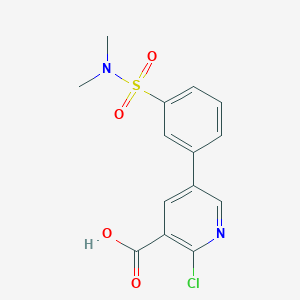
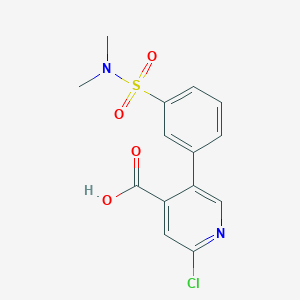



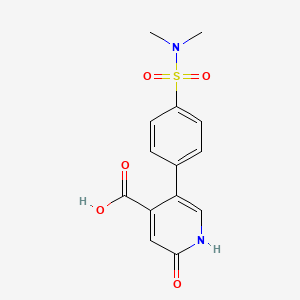
![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)